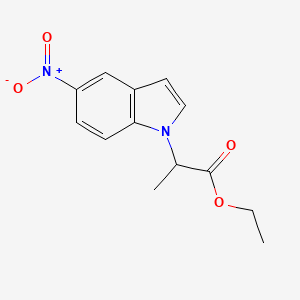

Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate

Beschreibung

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

The Indole Scaffold as a Privileged Structure in Medicinal Chemistry and Organic Materials Science

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comchula.ac.th This term reflects its recurring presence in a multitude of natural products and synthetic compounds that exhibit potent biological activities. Its structural versatility allows it to serve as a template for designing drugs that can interact with a diverse array of biological targets, including enzymes and receptors. mdpi.comresearchgate.net Many marketed drugs, such as the anti-inflammatory indomethacin, the antimigraine agent sumatriptan, and the anticancer drug sunitinib, feature an indole core, underscoring its therapeutic importance. mdpi.com

Beyond pharmaceuticals, indole derivatives are finding applications in organic materials science. Their unique electronic properties, stemming from the π-conjugated system, make them suitable for use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

Broad Spectrum of Biological Activities Associated with Indole Compounds in Preclinical Studies

The indole framework is associated with an exceptionally broad range of biological effects, making it a focal point of drug discovery. chula.ac.th Preclinical research has demonstrated that indole derivatives possess a wide array of pharmacological properties. These activities include:

Antimicrobial (antibacterial and antifungal) chula.ac.thresearchgate.net

Antiviral mdpi.com

Anti-inflammatory mdpi.com

Antioxidant mdpi.com

Antidepressant mdpi.com

Anticonvulsant chula.ac.th

This multifaceted activity arises from the ability of the indole ring to be extensively functionalized, allowing for the fine-tuning of its biological profile to target specific diseases with potentially novel mechanisms of action. researchgate.net

Role of Indole Moiety in Biologically Important Molecules and Natural Products

The indole ring is a fundamental component of numerous vital biomolecules and natural products. The essential amino acid tryptophan, for instance, contains an indole side chain and serves as the biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin, both crucial for regulating mood, sleep, and various physiological processes. mdpi.com

Furthermore, the indole skeleton is the foundation for a vast class of over 4,100 known indole alkaloids, which are isolated from diverse natural sources like plants, fungi, and marine organisms. mdpi.com Many of these natural alkaloids, such as the anticancer agents vincristine (B1662923) and vinblastine, exhibit significant therapeutic properties. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-nitroindol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-8-11(15(17)18)4-5-12(10)14/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAWHTQGQHRBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Specific Context of Nitroindole Derivatives in Modern Synthetic and Biological Chemistry

Academic Rationale for Investigating this compound and Related Indole Propanoates

The scientific impetus for studying this compound is rooted in the well-established biological importance of indole-containing molecules and the quest to develop novel therapeutic agents. nih.gov The unique arrangement of a propanoate group at the N-1 position and a nitro group at the C-5 position suggests a compound with a distinct electronic and steric profile, potentially leading to novel biological activities. Researchers are often motivated to synthesize and evaluate such derivatives to explore new structure-activity relationships. researchgate.netacs.org

Structural Significance of the Indole Propanoate Motif in Chemical Biology

The indole propanoate motif is a key structural feature in several biologically active molecules, most notably Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan. mdpi.comnih.gov IPA has garnered significant attention for its neuroprotective, antioxidant, and anti-inflammatory properties. nih.govnih.gov Studies have shown that IPA can act as a chemical chaperone, suppressing the aggregation of proteins associated with neurodegenerative diseases and protecting neuronal cells from endoplasmic reticulum stress-induced death. nih.gov

The propanoic acid side chain is crucial to this activity. For instance, research into new indole-3-propionic acid derived hydrazone hybrids has been pursued to develop multifunctional neuroprotectors. mdpi.com The ability of the indole propanoate scaffold to be modified for targeted biological activities underscores its importance in medicinal chemistry. mdpi.comnih.gov This established biological relevance provides a strong foundation for the synthesis and investigation of novel analogs like this compound.

Hypothesized Distinct Bioactivity Profiles of 1-Substituted Indoles

Substitution at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacological activity of indole-based compounds. Unlike substitutions at other positions, modification at the indole nitrogen directly influences the aromaticity and hydrogen-bonding capacity of the pyrrole (B145914) ring, which can lead to significant changes in how the molecule interacts with biological targets. youtube.com

The introduction of an ethyl propanoate group at this position, as seen in the title compound, creates a non-natural linkage that can alter the molecule's metabolic stability and receptor-binding profile compared to its C-3 substituted counterparts like IPA. The presence of substituents on the indole nucleus, such as the nitro group in this compound, is known to significantly influence the biological activity of the parent compound. nih.gov For example, various substituted indole derivatives have been synthesized and shown to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netmdpi.com The specific placement of a nitro group at the 5-position is expected to impart a unique electronic character to the indole ring system, further diversifying the potential bioactivity of the resulting molecule.

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1951438-85-9 | bldpharm.com |

| Molecular Formula | C13H14N2O4 | chemscene.comnih.gov |

| Molecular Weight | 262.26 g/mol | chemscene.com |

| Appearance | Solid | wikipedia.org |

Strategic Approaches to Indole Core Construction for Nitroindole Systems

The introduction of a nitro group onto the indole ring presents a significant synthetic challenge due to the reactivity of the indole nucleus itself. Direct nitration of the parent indole often leads to a mixture of products and potential polymerization, although nitration of N-protected indoles can provide 3-nitroindoles with good yields. researchgate.net Therefore, strategic approaches to synthesizing specific regioisomers, such as the 5-nitroindole required for the target compound, typically involve two main pathways:

Precursor Nitration: This common strategy involves nitrating an appropriate benzene-derived precursor, such as an aniline (B41778) or toluidine derivative, which is then cyclized to form the desired nitroindole. This approach offers better control over the position of the nitro group. Many classical indole syntheses, including the Fischer and Madelung methods, can be adapted to use such pre-nitrated starting materials.

Post-Cyclization Nitration: In some cases, the indole ring is formed first, followed by nitration. This is generally less common for accessing specific isomers on the benzenoid ring unless directing groups are present. For instance, direct nitration of alkylindoles is only effective for the benzenoid ring when the C2 and C3 positions are blocked. tandfonline.com

The choice of strategy depends on the desired substitution pattern, the stability of intermediates, and the availability of starting materials. The development of modern synthetic methods has also introduced more direct and regioselective pathways. rsc.orgrsc.org

Classical Indole Synthesis Routes and Their Adaptations for Nitrated Precursors

Several classical named reactions form the bedrock of indole synthesis. Their adaptation for producing nitroindoles has been a subject of extensive research, often requiring modification of reaction conditions to accommodate the electron-deficient nature of the nitrated substrates.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles by heating an arylhydrazone with an acid catalyst. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from a phenylhydrazine (B124118) and a ketone or aldehyde. byjus.com

When applied to the synthesis of nitroindoles, the starting material is a nitrophenylhydrazine. The strong electron-withdrawing effect of the nitro group can make the cyclization step challenging, often requiring harsh conditions and strong acids like polyphosphoric acid (PPA). tandfonline.com For example, the cyclization of nitrophenylhydrazones derived from ethyl pyruvate (B1213749) to form ethyl nitroindole-2-carboxylates was successfully achieved in PPA, with yields varying significantly depending on the position of the nitro group. tandfonline.com Similarly, various 2,3-dialkylnitroindoles have been prepared from ketone-derived nitrophenylhydrazones in hot concentrated hydrochloric acid. tandfonline.com

However, the Fischer synthesis is generally less effective for preparing nitroindoles from aldehyde-derived hydrazones that are unsubstituted at the 2-position. tandfonline.com Despite these challenges, improved procedures have been developed.

| Nitroindole Product | Precursors | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-nitroindole-2-carboxylate | m-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | 19% | tandfonline.com |

| Ethyl 5-nitroindole-2-carboxylate | p-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | 57% | tandfonline.com |

| Ethyl 6-nitroindole-2-carboxylate | m-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | 8% | tandfonline.com |

| Ethyl 7-nitroindole-2-carboxylate | o-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | 66% | tandfonline.com |

| 3-Methyl-5-nitroindole | p-Nitrophenylhydrazone of propionaldehyde | 85% H3PO4, Toluene, 90-100°C | 85% | tandfonline.com |

The Larock indole synthesis, first reported in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This method has gained favor due to its versatility, good functional group tolerance, and the ability to construct complex indoles in a single step. mdpi.comub.edu

The general mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by alkyne insertion and subsequent intramolecular cyclization and reductive elimination to form the indole ring and regenerate the catalyst. ub.edu For the synthesis of nitroindoles, a nitrated o-iodoaniline can be used as the starting material. The reaction's tolerance for various functional groups makes it compatible with the electron-withdrawing nitro substituent. mdpi.com N-substituted anilines, including N-acetyl and N-tosyl derivatives, often give excellent yields. wikipedia.org

| Component | Description | Reference |

|---|---|---|

| Aniline Substrate | Typically an o-iodoaniline or o-bromoaniline. Can be substituted with electron-withdrawing groups like NO₂. | wikipedia.orgnih.gov |

| Alkyne Substrate | A disubstituted alkyne; 2-5 equivalents are often used. | wikipedia.org |

| Catalyst | A palladium(II) source, such as Pd(OAc)₂, which is reduced in situ to Pd(0). | wikipedia.orgsynarchive.com |

| Base | An excess of a weak base, commonly K₂CO₃ or Na₂CO₃, is used. | wikipedia.org |

| Additives | A chloride source like LiCl or n-Bu₄NCl is crucial for the reaction's success. | wikipedia.org |

This palladium-catalyzed approach represents a significant advancement over classical methods, offering a more direct route to highly functionalized indoles, including nitro-substituted analogs. mdpi.comorganicreactions.org

Madelung Cyclization

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures (200–400 °C). wikipedia.org The reaction typically starts from an N-acyl-o-toluidine. The harsh conditions, requiring a strong base like sodium ethoxide and high heat, can limit its applicability, especially for substrates bearing sensitive functional groups. wikipedia.org While theoretically applicable to the synthesis of nitroindoles by starting with an N-acyl-nitro-o-toluidine, the strongly basic and high-temperature environment could lead to decomposition or unwanted side reactions involving the nitro group.

Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone carrying a thioether substituent. wikipedia.org The mechanism involves the formation of a sulfonium (B1226848) ion, followed by a mdpi.comresearchgate.net-sigmatropic rearrangement and cyclization to yield a 3-thioalkylindole, which can be subsequently desulfurized with Raney nickel. wikipedia.orgresearchgate.net A key advantage is that it can provide a single regioisomer from substituted anilines. chempedia.info The reaction has been reported to work for anilines with electron-withdrawing groups, suggesting its utility for synthesizing nitroindoles from the corresponding nitroanilines. researchgate.netchempedia.info This method offers a viable route to substituted indoles that may be difficult to access through other classical syntheses.

Contemporary Methods for Regioselective Nitroindole Synthesis

Modern organic synthesis has pursued the development of more efficient, selective, and environmentally friendly methods for constructing heterocyclic systems. For nitroindoles, this has led to strategies that avoid harsh acidic or metallic conditions.

In recent years, several transition-metal-free methods for the synthesis of nitroindoles have emerged, offering milder reaction conditions and high regioselectivity. One notable strategy involves an electrophilic substitution reaction on the indole ring using a nitrating agent generated in situ. For example, a practical method for the regioselective synthesis of 3-nitroindoles has been developed using ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) under non-acidic and metal-free conditions. researchgate.netrsc.orgnih.gov This protocol generates trifluoroacetyl nitrate (B79036) (CF₃COONO₂), a potent electrophilic nitrating agent that reacts selectively at the C3 position of various indoles. researchgate.netrsc.org

Another innovative transition-metal-free approach is the Cs₂CO₃-promoted synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds, which forms two new C–C and C–N bonds in a highly regioselective manner. rsc.org These contemporary methods represent a significant step forward, providing valuable alternatives for the synthesis of nitroindoles without the need for transition metals or strong acids. rsc.org

| Method | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 3-Nitroindoles | Metal-free, non-acidic, mild conditions, high regioselectivity for C3. | researchgate.netrsc.orgnih.gov |

| Annulation of Enaminones | Enaminones, Nitroaromatic compounds, Cs₂CO₃ | 6-Nitroindole derivatives | Metal-free, base-promoted, forms C-C and C-N bonds. | rsc.org |

| Transannulation Reaction | 2-Substituted indoles, β-Nitroalkenes, Polyphosphoric acid | 3-Substituted 2-quinolones | Metal-free, involves indole ring opening and re-cyclization. | ku.edu |

Regioselective C–C and C–N Bond Formation Approaches in Nitroindole Synthesis

The construction of the foundational nitroindole scaffold is a critical first step. Modern organic synthesis has moved beyond classical methods like the Fischer indole synthesis, which often suffer from harsh conditions and limited substrate scope, towards more versatile and regioselective strategies. rsc.org Transition-metal-free approaches have gained significant attention for their environmental and economic benefits. rsc.org

One notable method is the cesium carbonate (Cs₂CO₃)-promoted intermolecular annulation of dinitrobenzenes with β-enaminones. rsc.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, forming two new C–C and C–N bonds in a single operation to regioselectively yield 6-nitroindoles. rsc.orgrsc.org The process is advantageous as it avoids expensive and potentially toxic transition-metal catalysts. rsc.org Similarly, the Vicarious Nucleophilic Substitution (VNS) reaction offers another pathway, for instance, in the synthesis of indole rings from nitro-substituted precursors like 4,6-dinitroguaiacol. rsc.org

Metal-catalyzed reactions also provide efficient routes. Sequential copper- and palladium-catalyzed C-N bond formation can be used to construct 2-amido-indoles from ortho-haloaryl acetylenic bromides, demonstrating precise control over bond formation. nih.gov

Table 1: Selected Regioselective Methods for Nitroindole Synthesis

| Method | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Annulation | Enaminones + Nitroaromatic Compounds | Cs₂CO₃ | Transition-metal-free; High regioselectivity for 6-nitroindoles. | rsc.orgrsc.org |

| Vicarious Nucleophilic Substitution (VNS) | 4,6-Dinitroguaiacol + 2-Phenoxy acetonitrile | Basic conditions | Forms the indole ring from nitro-substituted arenes. | rsc.org |

| Sequential C-N Bond Formation | ortho-Haloaryl acetylenic bromides + Amides | Cu/Pd catalysts | Sequential, selective Csp-N and Csp2-N bond formation. | nih.gov |

Introduction of the Propanoate Moiety at the Indole Nitrogen (N-1)

Once the 5-nitroindole core is synthesized, the ethyl 2-propanoate group is introduced at the N-1 position. This transformation is typically achieved through N-alkylation.

N-Alkylation Strategies for Indole Derivatives

The N-alkylation of indoles presents a significant challenge due to the competing nucleophilicity of the C-3 position. nih.govmdpi.com The relatively low nucleophilicity of the indole nitrogen often leads to a mixture of N-1 and C-3 alkylated products. nih.govmdpi.com To overcome this, various strategies have been developed.

The presence of an electron-withdrawing nitro group, as in 5-nitroindole, increases the acidity of the N-H proton, facilitating its removal by a base to form the indolate anion. thieme-connect.com This anion is the active nucleophile in the alkylation reaction. Phase-transfer catalysis, often employing cinchona alkaloid-derived catalysts, has been successfully used for the asymmetric N-alkylation of nitroindoles with Michael acceptors, yielding products in high yields. thieme-connect.comresearchgate.netmdpi.com

Metal-catalyzed methods offer another powerful alternative. Copper-catalyzed protocols, for example, can achieve direct N-alkylation of indoles with reagents like N-tosylhydrazones. rsc.orgresearchgate.net More advanced systems use a copper hydride (CuH) catalyst with specific ligands to control whether alkylation occurs at the N-1 or C-3 position, a concept known as regiodivergent synthesis. nih.gov Iron-catalyzed N-alkylation of indolines, followed by an oxidation step, also provides a pathway to N-alkylated indoles. nih.gov

For the synthesis of this compound, a common approach involves reacting 5-nitroindole with an alkylating agent like ethyl 2-bromopropanoate (B1255678) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like DMF. rsc.org

Table 2: Comparison of N-Alkylation Strategies for Indoles

| Strategy | Catalyst/Conditions | Alkylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Cinchona Alkaloid Catalysts, Rb₂CO₃ | Michael Acceptors | Asymmetric synthesis; High yields for nitroindoles. | thieme-connect.commdpi.com |

| Copper Catalysis | CuI, KOH, P(p-tolyl)₃ | N-Tosylhydrazones | Direct N-alkylation via reductive cross-coupling. | rsc.orgresearchgate.net |

| Iron Catalysis | Fe-complex (alkylation), FeBr₃/TEMPO (oxidation) | Alcohols | Two-step, one-pot procedure starting from indolines. | nih.gov |

| Classical SN2 | NaH or K₂CO₃ in DMF | Alkyl Halides (e.g., Ethyl 2-bromopropanoate) | Standard, widely used method for direct alkylation. | rsc.org |

Esterification and Coupling Reactions for Propanoate Side Chain Attachment

An alternative, two-step approach to the final product involves first attaching a propanoic acid side chain to the indole nitrogen, followed by esterification. This sequence begins with the N-alkylation of 5-nitroindole using a halo-propanoic acid, such as 2-bromopropanoic acid, to form 2-(5-nitro-1H-indol-1-yl)propanoic acid.

The subsequent esterification of this carboxylic acid intermediate with ethanol (B145695) can be accomplished through several methods. A classic approach is the Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid. ceon.rs However, for more sensitive or sterically hindered substrates, milder methods are preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective at room temperature and suppresses the formation of side products. organic-chemistry.org

This two-step route offers flexibility, particularly when direct N-alkylation with the corresponding ester is problematic or low-yielding.

Post-Synthetic Functionalization of the Indole Ring System in Nitroindole Propanoates

Further diversification of the nitroindole propanoate structure can be achieved by performing additional reactions on the indole ring. The existing substituents—the nitro group and the N-1 propanoate chain—direct the regioselectivity of these subsequent transformations.

Regioselective Substitutions on the Indole Nucleus (e.g., C-2, C-3, C-6)

The indole nucleus has distinct sites for electrophilic and nucleophilic attack. The C-3 position is generally the most nucleophilic and thus the primary site for electrophilic substitution reactions like formylation or acylation. rsc.orgnih.govnih.gov For instance, treatment of an indole with trifluoroacetyl nitrate, generated in situ, leads to highly regioselective nitration at the C-3 position. rsc.orgrsc.org

Conversely, the introduction of electron-withdrawing groups can alter this reactivity pattern. Specifically, protecting the indole nitrogen and introducing an electron-withdrawing group can activate the C-2 position. A powerful strategy involves the lithiation of N-protected indoles at the C-2 position, followed by quenching with an electrophile, such as dinitrogen tetroxide to introduce a C-2 nitro group. researchgate.net

A particularly relevant finding is that 1-methoxy-6-nitroindole derivatives are excellent substrates for nucleophilic substitution at the C-2 position. clockss.org The combination of the N-1 methoxy (B1213986) group and the C-6 nitro group sufficiently activates the ring, allowing various nucleophiles to attack the C-2 carbon. clockss.org The nitro group at position 5 or 6 plays a crucial role in increasing the reactivity of the indole nucleus towards nucleophiles. clockss.org

Nucleophilic Substitution Reactions on Nitroindoles for Further Derivatization

Nucleophilic substitution provides a powerful tool for introducing a wide range of functional groups onto the nitroindole core, especially at positions that are not accessible through electrophilic substitution. The electron-withdrawing nature of the nitro group is key to enabling these reactions. clockss.orglibretexts.org

Research on 1-methoxy-6-nitroindole-3-carbaldehyde has demonstrated that this compound undergoes highly regioselective nucleophilic substitution at the C-2 position with a variety of carbon, nitrogen, and sulfur nucleophiles in excellent yields. clockss.orgnii.ac.jp The reaction proceeds via an addition-elimination mechanism where the methoxy group on the indole nitrogen acts as a leaving group. clockss.org This methodology allows for the synthesis of diverse 2,3,6-trisubstituted indoles. clockss.org

Furthermore, the nitro group itself can facilitate nucleophilic aromatic substitution (SNAr) of a leaving group (like a halide) located at an ortho or para position (e.g., C-4 or C-6). libretexts.orgnih.gov In some cases, the nitro group itself can even act as the leaving group during SNAr reactions. rsc.orgck12.org These reactions significantly expand the synthetic utility of nitroindoles for creating complex, functionalized derivatives.

Table 3: Nucleophilic Substitution at C-2 of 1-Methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | NaH, DMF | 2-(Piperidin-1-yl)-6-nitroindole-3-carbaldehyde | 92 | nii.ac.jp |

| Pyrrole | NaH, DMF | 2-(Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| Imidazole | NaH, DMF | 2-(Imidazol-1-yl)-6-nitroindole-3-carbaldehyde | 97 | nii.ac.jp |

| Dimethyl malonate | KOtBu, DMF | Dimethyl 2-((3-formyl-6-nitro-1H-indol-2-yl)malonate) | 92 | clockss.org |

| Sodium methanethiolate | NaSMe, DMF | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

Advanced Purification and Spectroscopic Characterization Techniques for Novel Indole Propanoates

The isolation and structural elucidation of newly synthesized indole propanoates, such as this compound and its analogs, are critically dependent on a combination of advanced purification and spectroscopic methods. These techniques are essential to ensure the purity of the compounds and to unequivocally confirm their chemical structures. The methodologies employed are often multifaceted, involving chromatographic separation followed by a suite of spectroscopic analyses.

Following synthesis, the crude product containing the target indole propanoate is typically subjected to purification to remove unreacted starting materials, byproducts, and other impurities. A common and effective method for the purification of these compounds is column chromatography.

Column Chromatography: This technique is widely used for the separation of indole derivatives. The choice of stationary phase and mobile phase is crucial for achieving optimal separation. For compounds like this compound, a silica (B1680970) gel stationary phase is frequently employed. The mobile phase, a solvent or a mixture of solvents, is selected based on the polarity of the compound. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often used to elute the desired product from the column. The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the visualization of the separated components under UV light or by using a staining agent like anisaldehyde. mdpi.com

Once purified, the structural identity and integrity of the indole propanoate are established using a range of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the characterization of indole propanoates.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the protons of the ethyl group, and the methine proton of the propanoate side chain. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum for this compound would display unique signals for each carbon atom in the indole ring, the ethyl group, and the propanoate moiety, including the carbonyl carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H or C-H stretches of the indole ring, the C=O stretch of the ester group, and the N-O stretches of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the indole ring. The presence of the nitro group and the indole nucleus would result in characteristic absorption maxima in the UV-Vis spectrum. researchgate.netnih.gov

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of novel indole propanoates, ensuring the correct structure is assigned to the synthesized compound.

Spectroscopic Data Tables

The following tables represent typical, expected spectroscopic data for this compound based on the analysis of analogous compounds. mdpi.com

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole H-2 | 7.5 - 7.7 | d | ~3.0 |

| Indole H-3 | 6.6 - 6.8 | d | ~3.0 |

| Indole H-4 | 8.3 - 8.5 | d | ~2.0 |

| Indole H-6 | 8.0 - 8.2 | dd | ~9.0, 2.0 |

| Indole H-7 | 7.6 - 7.8 | d | ~9.0 |

| CH (propanoate) | 5.0 - 5.2 | q | ~7.0 |

| CH₃ (propanoate) | 1.6 - 1.8 | d | ~7.0 |

| OCH₂ (ethyl) | 4.1 - 4.3 | q | ~7.1 |

| OCH₂CH₃ (ethyl) | 1.1 - 1.3 | t | ~7.1 |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 170.0 - 172.0 |

| Indole C-2 | 128.0 - 130.0 |

| Indole C-3 | 102.0 - 104.0 |

| Indole C-3a | 129.0 - 131.0 |

| Indole C-4 | 118.0 - 120.0 |

| Indole C-5 (C-NO₂) | 142.0 - 144.0 |

| Indole C-6 | 116.0 - 118.0 |

| Indole C-7 | 111.0 - 113.0 |

| Indole C-7a | 138.0 - 140.0 |

| CH (propanoate) | 55.0 - 57.0 |

| CH₃ (propanoate) | 18.0 - 20.0 |

| OCH₂ (ethyl) | 61.0 - 63.0 |

| OCH₂CH₃ (ethyl) | 13.0 - 15.0 |

Table 3: Expected IR and MS Data for this compound

| Spectroscopic Technique | Parameter | Expected Value |

| IR Spectroscopy | C=O Stretch (Ester) | 1730 - 1750 cm⁻¹ |

| N-O Stretch (Nitro) | 1510 - 1530 cm⁻¹ (asymmetric) | |

| 1340 - 1360 cm⁻¹ (symmetric) | ||

| C-N Stretch | 1200 - 1300 cm⁻¹ | |

| Mass Spectrometry (HRMS) | [M+H]⁺ (Calculated for C₁₃H₁₅N₂O₄) | 263.1026 |

Preclinical Evaluation of Biological Activities and Molecular Interactions of Ethyl 2 5 Nitro 1h Indol 1 Yl Propanoate

In Vitro Biological Screening Methodologies and Outcomes for Indole (B1671886) Derivatives

In vitro screening is the first step in evaluating the pharmacological potential of new chemical entities. These assays, conducted on cells or isolated molecular targets, provide essential preliminary data on a compound's bioactivity and potential for therapeutic application.

Assessment of Preclinical Cytotoxic Potential in Diverse Cancer Cell Lines

A critical area of investigation for novel indole derivatives is their potential as anticancer agents. nih.gov The initial evaluation involves screening for cytotoxicity against a panel of human cancer cell lines to identify compounds that can inhibit cell growth or induce cell death.

The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining drug-induced cytotoxicity and cell proliferation. researchgate.net The assay's principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to the basic amino acid residues of cellular proteins under mildly acidic conditions. nih.govyoutube.com The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells in a sample. fao.org The protocol involves fixing cultured cells with trichloroacetic acid, staining with SRB, washing away the unbound dye, and then solubilizing the protein-bound dye with a basic solution. The absorbance is then measured colorimetrically, typically around 565 nm. youtube.com

While specific data for Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate is not available, numerous studies have demonstrated the cytotoxic potential of other indole derivatives against various cancer cell lines. For example, a study on bacteria-derived indole compounds examined their effects on six different human cell lines, revealing that sensitivity is highly dependent on both the specific indole derivative and the cell line . nih.gov Another study found that chloroform (B151607) and ethyl acetate (B1210297) extracts of Lavandula coronopifolia, which may contain indole-related compounds, exhibited cytotoxicity against the MDA-MB-231 human breast carcinoma cell line. nih.gov

Below is a table summarizing the cytotoxic activity of various indole derivatives from the literature.

| Compound/Derivative Class | Cell Line(s) | Endpoint | Result (EC₅₀/IC₅₀) |

| Indole-3-acetic acid (IAA) | Caco-2 (Colorectal Carcinoma) | Cell Viability | 0.52 µM nih.gov |

| Indole-3-propionic acid (IPA) | T47D (Breast Cancer) | Cell Viability | 2.02 µM nih.gov |

| 3-Methylindole (Skatole) | MSC (Mesenchymal Stem Cells) | Cell Viability | 1.87 µM nih.gov |

| Pyrazolyl-s-triazine with indole motif | A549 (Lung Cancer) | Cytotoxicity | IC₅₀ = 2.66 μM nih.gov |

Evaluation in In Vitro Antimicrobial Assays (e.g., Antibacterial, Antifungal)

The rise of multidrug-resistant (MDR) pathogens has spurred the search for new antimicrobial agents. Indole-based compounds have shown considerable promise in this area, exhibiting activity against a wide spectrum of bacteria and fungi. nih.govtubitak.gov.tr The presence of a nitro group, as seen in this compound, is a feature found in several potent anti-infective agents. researchgate.net

The broth microdilution method is a standard and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.govwikipedia.org The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. wikipedia.org The procedure involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the target microorganism. wikipedia.org After an incubation period of 16-20 hours, the plates are examined for microbial growth, often identified by turbidity or the formation of a cell pellet. wikipedia.orgyoutube.com This method allows for the simultaneous testing of multiple compounds against various microbes in a high-throughput manner. wikipedia.org The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide standardized guidelines for these assays. nih.govthermofisher.com

Studies on related structures, such as 5-nitrofuran derivatives, have shown significant antibacterial and antifungal activity, with MIC values in the low microgram per milliliter range against pathogens like Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus. nih.gov Similarly, synthetic indole derivatives have demonstrated startlingly consistent MICs against multidrug-resistant Gram-positive bacteria, including MRSA and VRE. nih.gov

The table below presents MIC values for representative indole and nitro-containing compounds against various microbial strains.

| Compound/Derivative Class | Microbial Strain | Result (MIC in µg/mL) |

| Synthetic Indole Derivative (SMJ-2) | S. aureus (MRSA) | 0.25 - 2 nih.gov |

| Synthetic Indole Derivative (SMJ-2) | Vancomycin-Resistant Enterococci (VRE) | 0.25 - 2 nih.gov |

| 5-Nitrofuran-2-carbohydrazide (21f) | S. aureus | 0.98 nih.gov |

| 5-Nitrofuran-2-carbohydrazide (21f) | E. coli | 0.98 nih.gov |

| 5-Nitrofuran-2-carbohydrazide (21f) | A. fumigatus | 0.49 nih.gov |

| Mono-halogenated nitro-compound (4c) | Candida spp. | 7.8 - 31.25 researchgate.net |

Exploration of Other Preclinical Bioactivities in Vitro (e.g., Antioxidant, Anti-inflammatory, Anticholinesterase, Antidiabetic Activities)

Beyond cytotoxicity and antimicrobial effects, the versatile indole scaffold is explored for a wide range of other potential therapeutic applications.

Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and cupric reducing antioxidant capacity (CUPRAC) tests are used to evaluate a compound's ability to neutralize harmful free radicals. mdpi.com Plant extracts rich in indole-related compounds have shown significant antioxidant potential. mdpi.commdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of compounds can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key to the production of inflammatory mediators. nih.govnih.gov

Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. Indole derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.gov

Antidiabetic Activity: The antidiabetic potential can be screened by testing a compound's ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.commdpi.com

The table below summarizes various bioactivities reported for different indole-based compounds.

| Bioactivity | Assay/Target | Compound Class/Source | Result (IC₅₀) |

| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Laurus nobilis EO | 48.31 ± 0.07 μg/mL nih.gov |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | MAK01 (Succinimide derivative) | 314 μg/mL nih.gov |

| Anticholinesterase | Acetylcholinesterase (AChE) Inhibition | Laurus nobilis EO | 89.44 ± 0.07 µg/mL nih.gov |

| Anticholinesterase | Butyrylcholinesterase (BChE) Inhibition | Tryptophan-based analog (Cmpd 10) | 56.9 nM nih.gov |

| Antioxidant | DPPH Radical Scavenging | Allium kharputense ethanol (B145695) extract | 30.78 µg/mL mdpi.com |

| Antidiabetic | α-Glucosidase Inhibition | Paeonia japonica EtOAc fraction | Potent Inhibition mdpi.com |

Proposed Molecular Mechanisms of Action for Indole-Based Compounds in Preclinical Models

The diverse biological effects of indole derivatives stem from their ability to interact with a multitude of molecular targets. acs.org Understanding these mechanisms is crucial for rational drug design and development.

In oncology, indole compounds have been shown to exert their anticancer effects through various pathways. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Other indole derivatives function as dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), which are critical for cancer cell proliferation. nih.gov

In the context of infectious diseases, the mechanisms can be equally varied. Some synthetic indole derivatives act by inhibiting the respiratory metabolism of bacteria, representing a novel mode of action that can bypass existing resistance mechanisms. nih.gov Others, particularly nitro-containing compounds, may interfere with microbial DNA or inhibit essential enzymes like dihydropteroate (B1496061) synthase (DHPS), which is vital for folate synthesis in bacteria. nih.gov

For neurodegenerative disorders, indole-based compounds have been designed as inhibitors of cholinesterases (AChE and BChE) to increase acetylcholine (B1216132) levels in the brain. nih.gov Other mechanisms include the antagonism of serotonin (B10506) receptors like 5-HT₆R, which has been linked to pro-cognitive benefits, and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov The ability of the indole ring to participate in hydrogen bonding and hydrophobic interactions allows it to fit into the active sites of these diverse enzymes and receptors. nih.gov For example, molecular docking studies have shown indole fragments interacting with key amino acid residues like Trp82 in the active site of BChE. nih.gov

Investigations into Interactions with Key Biomolecular Targets (Enzymes, Receptors, Nucleic Acids)

While direct studies on this compound are limited, research on closely related 5-nitroindole (B16589) derivatives provides significant insights into its potential biomolecular interactions. A notable area of investigation for this class of compounds is their interaction with nucleic acids, particularly G-quadruplexes (G4).

Substituted 5-nitroindole scaffolds have been identified as a new class of ligands that bind to the c-Myc promoter G-quadruplex DNA. nih.govd-nb.info The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene can form a G-quadruplex structure, which is a non-canonical DNA conformation that can modulate gene expression.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that certain pyrrolidine-substituted 5-nitroindole derivatives interact with the terminal G-quartets of the c-Myc G-quadruplex in a 2:1 stoichiometry. nih.govnih.gov This binding is crucial as it can lead to the downregulation of c-Myc expression. The indole core itself is considered to play a vital role in enhancing the binding affinity to the c-Myc G4 structure. researchgate.net

In the context of receptor interactions, indole derivatives have been explored for their affinity towards various receptors, including dopamine (B1211576) receptors. For instance, certain indole derivatives have shown high affinity for the D3 dopamine receptor. nih.gov While not directly involving a 5-nitroindole structure, this highlights the versatility of the indole scaffold in interacting with protein receptors.

The 5-nitroindole moiety is also a key reactant in the synthesis of various pharmaceutically active compounds, including tryptophan dioxygenase inhibitors, protein kinase inhibitors, and cannabinoid receptor type 1 (CB1) antagonists, suggesting a broad range of potential enzyme and receptor targets for its derivatives. sigmaaldrich.com

Modulation of Cellular Pathways and Processes by Indole Derivatives

The interaction of 5-nitroindole derivatives with biomolecular targets like the c-Myc G-quadruplex directly translates to the modulation of critical cellular pathways. By binding to and stabilizing the G-quadruplex structure in the c-Myc promoter, these compounds can effectively downregulate c-Myc expression at both the transcriptional and translational levels. nih.govd-nb.info

This downregulation of c-Myc has profound effects on cancer cells, including the induction of cell-cycle arrest, primarily in the sub-G1/G1 phase. d-nb.infonih.gov Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), which can induce antiproliferative effects and contribute to cancer cell death. nih.govd-nb.info

The broad spectrum of biological activities associated with 5-nitroindole as a reactant includes the development of agents with potential anticancer, antivascular, selective anti-leukemic, and anti-human immunodeficiency virus subtype 1 (HIV-1) properties, indicating that its derivatives can modulate a wide array of cellular processes. sigmaaldrich.com

Functional Significance of the Indole Pharmacophore in Biological Systems

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic biologically active molecules. Its functional significance lies in its unique structural and electronic properties. The indole nucleus is relatively planar and can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

In the case of the c-Myc G-quadruplex binders, the indole core is thought to be crucial for improving G4 binding affinity. researchgate.net This is likely due to its ability to stack effectively with the planar G-quartets of the G-quadruplex structure.

Furthermore, the indole scaffold is a key component of the amino acid tryptophan, which is a precursor to neurotransmitters like serotonin. This inherent biocompatibility and versatility make the indole pharmacophore a valuable starting point for the design of new therapeutic agents targeting a wide range of biological systems.

Mechanistic Insights into the Role of the Nitro Group and Propanoate Moiety in Bioactivity

The specific substituents on the indole ring play a critical role in defining the biological activity of the molecule. In this compound, the nitro group and the ethyl propanoate moiety are key modulators of its physicochemical properties and, consequently, its bioactivity.

Impact of Nitro Group Position on Molecular Recognition and Biological Response

The nitro group (NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the indole ring. nih.gov This electron-withdrawing effect can alter the polarity and reactivity of the molecule, which in turn can favor interactions with specific amino acid residues in proteins or with nucleic acid structures. researchgate.net

The position of the nitro group on the indole ring is critical. In the case of this compound, the nitro group is at the 5-position. This specific substitution pattern has been shown to be favorable for anticancer activity in various studies on 5-nitroindole derivatives. nih.gov

The nitro group itself can be considered both a pharmacophore and a toxicophore. nih.govresearchgate.net In some contexts, it can undergo enzymatic reduction within cells to produce reactive intermediates, such as nitro radical anions, which can lead to cellular toxicity and antimicrobial or anticancer effects. nih.govnih.gov This redox activity is a key mechanism of action for many nitro-containing drugs. nih.gov The electron-withdrawing nature of the nitro group can also enhance the ability of a drug to target specific pathogens or organs. svedbergopen.com

Stereochemical Influence of the Propanoate Chiral Center on Biological Activity

The ethyl propanoate group at the 1-position of the indole ring introduces a chiral center at the alpha-carbon. Stereochemistry is a fundamental aspect of drug action, as biological systems, particularly enzymes and receptors, are chiral themselves. libretexts.orglibretexts.org

The differential interaction of enantiomers with their biological targets is a well-documented phenomenon. nih.gov One enantiomer may exhibit significantly higher potency than the other, or the two enantiomers may even have different pharmacological activities. nih.gov This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the binding site of a protein. libretexts.orglibretexts.org

For a molecule like this compound, the (R)- and (S)-enantiomers arising from the chiral center in the propanoate moiety would be expected to have different biological activities. The specific stereochemistry can influence not only the binding affinity to a target but also the pharmacokinetics of the compound, such as its uptake by cells. nih.gov For instance, stereoselective uptake by transporters can lead to significant differences in the biological activity of isomers. nih.gov

While direct studies on the stereochemical influence for this specific compound are not available, it is a critical parameter that would need to be investigated to fully understand its therapeutic potential. The separation and individual testing of the enantiomers would be essential to determine which stereoisomer is responsible for the desired biological effect.

Structure Activity Relationship Sar Studies of Ethyl 2 5 Nitro 1h Indol 1 Yl Propanoate Analogs

Design Principles for Indole (B1671886) Derivatives in SAR Researchnih.govmdpi.commdpi.com

The indole scaffold is a cornerstone in drug discovery, largely due to its prevalence in a vast number of natural and synthetic biologically active molecules. nih.govnih.govnih.gov Its chemical reactivity and structural similarity to various protein components make it an ideal framework for designing novel therapeutic agents. nih.govresearchgate.net The indole core consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, creating an aromatic system with 10 π-electrons that is amenable to diverse chemical modifications. mdpi.comnih.gov

Design strategies in SAR research often leverage the indole nucleus's ability to be readily decorated with multiple functional groups, enabling the creation of a multitude of derivatives that can interact with a wide range of biological targets. nih.govmdpi.com The versatility of the indole scaffold allows it to serve as a pharmacophore for numerous activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.gov Researchers exploit this by systematically altering the structure to map the pharmacophoric requirements of a specific receptor or enzyme. nih.govorientjchem.org This involves modifying the indole core and its appendages to optimize binding affinity, selectivity, and efficacy. nih.govmdpi.com

Systematic Modification of the Indole Nucleus to Elucidate Pharmacophoric Requirementsmdpi.comnih.govnih.govresearchgate.net

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.comresearchgate.net The indole nucleus has several positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) where substitutions can be made, with positions N-1, C-2, and C-3 being particularly reactive and important for modulating activity. mdpi.com Systematic modification at these sites is a fundamental strategy for understanding the key interactions between the ligand and its biological target.

Effects of Substituents at Indole Ring Positions (e.g., C-2, C-3, C-5, C-6) on Biological Activitymdpi.comnih.govnih.govresearchgate.net

The strategic placement of functional groups on the indole ring can dramatically alter a compound's potency and selectivity. The electron density and steric properties at each position play a critical role in defining the molecule's interaction profile.

C-2 and C-3 Positions: These positions on the pyrrole moiety are highly reactive and frequently targeted for modification. mdpi.com The presence of a labile hydrogen at C-3 and the potential for substitution at C-2 make them versatile points for chemical synthesis. researchgate.net For instance, the nature of the substituent at the C-3 position has been shown to significantly affect the antioxidant properties of indole derivatives. nih.gov In some series, shifting a carboxamide moiety from the C-2 to the C-3 position, or converting it to a 2-carboxy hydrazide, has been found to reduce activity, highlighting the positional importance of this group. nih.gov

C-5 Position: The C-5 position on the benzene ring is a critical site for substitution. The presence of a nitro group (-NO2) at this position, as seen in the parent compound, is particularly significant. Studies on 5-nitroindole (B16589) derivatives have demonstrated their potential as anticancer agents by binding to G-quadruplex DNA and downregulating c-Myc expression. nih.govresearchgate.net The strong electron-withdrawing nature of the 5-nitro group can be favorable for certain biological activities. mdpi.com Research has shown that 5-nitro substitution can result in measurable mutagenic activity, whereas nitro groups at other positions like C-4 or C-7 are often weakly or non-mutagenic. nih.gov Furthermore, SAR studies have revealed that 5-Cl/NO2 derivatives can exhibit divergent structure-affinity relationships compared to their unsubstituted (5-H) counterparts, suggesting different binding modes. mdpi.com

C-6 Position: Substitution at the C-6 position also influences biological outcomes. Similar to the C-5 position, placing a nitro group at C-6 has been shown to result in measurable mutagenic activity. nih.gov In other studies, the introduction of a methoxy (B1213986) group at C-5 was found to be more potent than other combinations in a series of bis(indolyl)-hydrazide−hydrazones. mdpi.com

The following table summarizes the observed effects of various substituents at different positions on the indole nucleus based on findings from multiple research studies.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| C-2 | Carboxamide | Shifting this group away from C-2 can reduce activity in certain inhibitor classes. | nih.gov |

| C-3 | Methylene-linked groups | The nature of the substituent directly attached to the C-3 methylene (B1212753) group strongly dictates antioxidant activity. | nih.gov |

| C-5 | Nitro (-NO2) | Confers anticancer activity by binding G-quadruplexes; can induce mutagenic activity; favorable for certain receptor affinities. | nih.govmdpi.comnih.gov |

| C-5 | Halogens (F, Cl, Br) | Can produce an effect on cytotoxicity; Fluorine substitution can increase affinity for the serotonin (B10506) transporter. | mdpi.commdpi.com |

| C-6 | Nitro (-NO2) | Can result in measurable mutagenic activity. | nih.gov |

| C-7 | Methoxy (-OCH3) | Found to be the most favorable substitution position in a series of CysLT1 antagonists. | researchgate.net |

Variations of the N-1 Propanoate Side Chain for Optimized Interactions

The substituent at the N-1 position of the indole ring plays a crucial role in modulating the physicochemical properties and biological activity of the compound. The N-1 side chain can influence receptor binding, membrane permeability, and metabolic stability.

Exploration of Ester Modifications (e.g., Alkyl Chain Length, Branching)

Modification of the ester group within the N-1 propanoate side chain is a key strategy for optimizing interactions. In studies of HIV-1 fusion inhibitors, it was observed that retaining a methyl or ethyl ester on a side chain resulted in enhanced fusion inhibitory activity compared to the corresponding carboxylic acid or amide analogs. acs.org This suggests that the uncharged nature and the size of the ester's alkyl group are critical for activity, potentially by improving the compound's ability to reach its site of action. acs.org In other classes of compounds, increasing the size of an alkoxy substituent has been shown to enhance binding affinity for certain receptors, indicating that steric bulk in this region can be beneficial. nih.gov The acylation of the indole nitrogen with moieties like ethyl chloroformate is a common synthetic step to introduce such side chains. nih.gov

Investigation of Alternative Linkers and Functional Groups at N-1

Replacing the propanoate side chain with alternative linkers and functional groups can lead to compounds with different or improved activity profiles. The nature of the linker—its length, rigidity, and hydrogen-bonding capacity—is a critical design element.

For example, in the development of GPR40 agonists, rigid alkyne linkers were found to provide different ligand-receptor binding interactions compared to more flexible benzyloxy or amino linkers. nih.gov In another study, linking two indole rings with a hydrazide-hydrazone linker was an effective strategy for creating microtubule-targeting agents. mdpi.com However, the introduction of an amide group within the linker has been shown to result in low affinity for certain adrenergic and serotonergic receptors. nih.gov This highlights that while amide bonds are common in drug design, their incorporation must be carefully considered within the context of the target. The replacement of one heterocyclic pharmacophore with another, such as substituting a 1,3,4-oxadiazole (B1194373) with a 4-substituted-1,2,4-triazole, is another established strategy to obtain more effective compounds. mdpi.com

The table below illustrates how different linkers or functional groups at the N-1 position (or analogous positions in related scaffolds) can impact biological activity.

| Linker/Functional Group Type | Example/Context | Impact on Activity | Reference |

| Flexible Linkers | Benzyloxy or amino linkers in GPR40 agonists | Important for agonistic effect. | nih.gov |

| Rigid Linkers | Alkyne linker in GPR40 agonists | Provides a different ligand-receptor binding interaction compared to flexible linkers. | nih.gov |

| Hydrazide-hydrazone | Linker between two indole rings | Effective in creating microtubule-targeting agents. | mdpi.com |

| Amide Linker | Within the linker of arylpiperazine derivatives | Led to low affinity for α1-AR, α2-AR, and 5-HT1A receptors. | nih.gov |

| Heterocyclic Pharmacophore | Replacement of 1,3,4-oxadiazole with 1,2,4-triazole | A strategy aimed at producing more effective anti-inflammatory compounds. | mdpi.com |

Strategic Introduction of Additional Pharmacophoric Elements onto the Indole Scaffoldmdpi.commdpi.comnih.gov

A powerful strategy in modern drug design is the creation of hybrid molecules by incorporating additional pharmacophoric elements onto the indole scaffold. mdpi.commdpi.com This approach aims to combine the functionalities of two or more distinct structural motifs to enhance potency, improve selectivity, or achieve multi-target activity. mdpi.commdpi.com

The combination of two or more pharmacophores has become an attractive strategy in drug discovery, particularly for treating complex diseases like cancer. mdpi.com For instance, researchers have developed hybrid molecules by incorporating a β-carboline group and a bis(hydroxymethyl)pyrrole group into an indole structure to improve drug efficacy against non-small cell lung cancer. mdpi.com Another approach involves creating hybrids of indoles and pyrazolines, which has been hypothesized to cause a substantial improvement in the anti-proliferative activity of the parent indole derivatives. nih.gov The synthesis of new indole derivatives with thiazolidine (B150603) and imidazolidine (B613845) rings as side chains has also been explored to develop promising antitumor and DNA-binding compounds. nih.gov These studies demonstrate that the indole nucleus serves as an excellent foundation for attaching other biologically active moieties, leading to novel chemical entities with potentially superior therapeutic profiles. mdpi.comnih.govnih.gov

Quantitative and Qualitative Correlations Between Structural Features and Preclinical Biological Outcomes

The biological activity of compounds derived from the 5-nitroindole scaffold is intricately linked to their structural characteristics. Systematic modifications of this core have allowed researchers to establish clear correlations between specific molecular features and preclinical outcomes like potency and selectivity.

Elucidation of Key Structural Elements Contributing to Potency and Selectivity

Research into 5-nitroindole derivatives has identified several key structural components that are crucial for their biological activity. The 5-nitroindole core itself is a significant contributor, often serving as a necessary scaffold for interaction with biological targets. d-nb.infonih.gov

Studies on a series of pyrrolidine-substituted 5-nitroindole derivatives designed as c-Myc G-quadruplex binders have shown that the nature and position of substituents dramatically influence potency. d-nb.infonih.gov For instance, the introduction of a pyrrolidine-substituted propyl chain at the N1 position of the indole ring was found to be a key modification for enhancing antiproliferative activity in cancer cells. nih.gov

Key findings from SAR studies include:

The 5-Nitro Group: The presence of the nitro group at the 5-position of the indole ring is often critical for activity. In studies comparing 4-, 5-, and 6-nitroindole (B147325) derivatives as universal bases in oligodeoxynucleotides, the 5-nitroindole derivative was found to be superior, providing higher duplex stability. nih.govresearchgate.net In the context of anticancer agents, this group can be involved in crucial interactions that stabilize the compound at its target site. d-nb.infonih.gov

N1-Substitution: The substituent at the N1 position of the indole ring plays a pivotal role in modulating activity. A flexible alkyl chain, such as a propyl group, connecting to a terminal amine (e.g., pyrrolidine) can significantly enhance binding affinity and cellular effects. nih.gov

C3-Position Modifications: Modifications at the C3 position of the indole ring can also impact biological outcomes. For example, the introduction of a carbaldehyde group via a Vilsmeier-Haack reaction provides a handle for further derivatization, leading to conjugates with varied activity profiles. d-nb.infonih.gov

| Compound/Analog Series | Key Structural Feature | Observed Biological Outcome | Reference |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | N1-(3-(pyrrolidin-1-yl)propyl) side chain | Enhanced antiproliferative activity and c-Myc downregulation. | nih.gov |

| 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones | 1-morpholinomethyl substitution | Increased cytotoxic activity against non-small cell lung cancer and leukemia cell lines. | nih.gov |

| Bis-indole derivatives | 6-6' linkage between indole rings | Higher HIV-1 fusion inhibitory activity compared to 5-6', 6-5', or 5-5' linkages. | nih.gov |

| 5-Nitroindole nucleoside | 5-nitroindole as a universal base | Higher stability in DNA duplexes compared to 4- and 6-nitroindole. | nih.gov |

Mapping Structure to Specific Biological Pathways or Target Interactions

The structural elements of 5-nitroindole analogs can be directly mapped to their interactions with specific biological targets and the modulation of cellular pathways. A prominent example is the targeting of G-quadruplex (G4) DNA structures, particularly the one found in the promoter region of the c-Myc oncogene. d-nb.infonih.gov

Pyrrolidine-substituted 5-nitroindole compounds have been identified as a new class of G4 ligands. nih.gov Biophysical and biological analyses confirm that these scaffolds bind to the c-Myc promoter G-quadruplex. d-nb.info This interaction stabilizes the G4 structure, which in turn represses the transcription of the c-Myc gene. The consequence is a downregulation of c-Myc protein levels, leading to cell-cycle arrest (predominantly in the sub-G1/G1 phase) and antiproliferative effects in cancer cells. nih.govnih.gov NMR spectroscopy has further revealed that some of these compounds interact with the terminal G-quartets of the c-Myc G4 DNA, often in a 2:1 ligand-to-DNA stoichiometry. nih.govnih.gov

Furthermore, some of these compounds, such as compounds 5 and 7 from a synthesized series, not only stabilize the c-Myc G-quadruplex but also increase the intracellular concentration of reactive oxygen species (ROS), contributing to their anticancer activity. d-nb.infonih.gov This dual mechanism highlights how a single chemical scaffold can influence multiple biological events to achieve a therapeutic outcome.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the biological activity of novel compounds, thereby accelerating the drug design process. For 5-nitroindole analogs, methods like QSAR and pharmacophore mapping have been instrumental.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, 2D and 3D-QSAR models have been developed to predict their potential as therapeutic agents. nih.govnih.gov

In a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 kinase inhibitors, 3D-QSAR models were built using Comparative Molecular Field Analysis (CoMFA). nih.gov This method calculates the steric and electrostatic fields around each molecule in a training set and correlates them with their observed biological activity (pIC₅₀ values). The resulting models provide predictive equations that can estimate the activity of new, unsynthesized analogs. nih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics. A predictive model must satisfy criteria such as a high cross-validated correlation coefficient (Q² > 0.5) and a high conventional correlation coefficient (R² > 0.6). nih.gov The models are often further validated using techniques like Y-Randomization, which ensures that the obtained correlation is not due to chance. nih.gov Such models offer valuable insights into which structural modifications are likely to enhance potency.

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_test (External validation) | Field Contribution | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.621 | 0.970 | 0.923 | Steric: 52.8%, Electrostatic: 47.2% | nih.gov |

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is a central tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target.

This approach has been successfully applied to various targets, and the principles are broadly applicable to the design of new indole derivatives. nih.gov The process typically involves:

Ligand Alignment: A set of known active molecules is superimposed in 3D space based on their structural similarities.

Pharmacophore Generation: Common chemical features among the aligned active molecules are identified to create a pharmacophore model.

Model Validation: The model is tested for its ability to distinguish active from inactive compounds.

For instance, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), pharmacophore maps were constructed using docking-based comparative intermolecular contacts analysis (dbCICA). nih.gov This method identifies critical protein-ligand interaction points. The resulting pharmacophore model includes features like hydrogen bond acceptors, planar aromatic rings, and hydrophobic regions, along with exclusion spheres representing steric hindrances. nih.gov Such a model serves as a 3D query to screen virtual libraries for new molecules that fit the pharmacophoric requirements, guiding the synthesis of novel and potentially more potent compounds. This strategy can be effectively employed to discover new 5-nitroindole derivatives with desired biological activities.

Advanced Computational and Theoretical Studies of Ethyl 2 5 Nitro 1h Indol 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic characteristics of a molecule, which are fundamental to its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-(5-nitro-1H-indol-1-yl)propanoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized molecular geometry in the gaseous phase. These calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

Illustrative Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |

| C5-N(nitro) | 1.47 | O-N-O (nitro) | 124.0 |

| N(nitro)-O | 1.22 | N1-C10-C11 | 110.2 |

| C10-O(ester) | 1.35 | O=C10-O(ester) | 125.5 |

| C10=O | 1.21 |

Note: This data is illustrative and based on typical values for similar functional groups.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the indole (B1671886) ring, while the LUMO is anticipated to be concentrated around the nitro group due to its strong electron-withdrawing nature. This distribution would suggest that the indole ring is the likely site for electrophilic attack, while the nitro group would be susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). materialsciencejournal.org These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index for this compound would indicate a strong capacity to accept electrons. materialsciencejournal.org

Predicted Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap | 4.30 |

| Electronegativity (χ) | 4.70 |

| Chemical Hardness (η) | 2.15 |

| Global Electrophilicity Index (ω) | 5.12 |

Note: These values are estimations based on related nitroaromatic compounds and serve as an illustrative example. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations for Conformational and Binding Analysis

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jbcpm.com For this compound, docking studies would be instrumental in identifying potential biological targets by screening against libraries of protein structures. The process involves placing the ligand in the binding site of a target protein and calculating the binding affinity or score, which estimates the strength of the interaction. jbcpm.com The results would reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. This information is foundational for structure-based drug design.

Molecular dynamics (MD) simulations offer a more dynamic and realistic view of molecular systems compared to static docking. An MD simulation would track the movements of atoms in this compound and its complex with a potential target protein over time. This allows for the exploration of the molecule's conformational flexibility and the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, one can assess the conformational changes upon binding and calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone.

In Silico Predictions for Preclinical Compound Prioritization (focus on computational methods for prediction)

In silico methods are crucial in modern drug discovery for the early assessment of a compound's pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). scielo.br Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for this compound.

These predictive models analyze the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA), to estimate its drug-likeness according to frameworks like Lipinski's Rule of Five. nih.gov Furthermore, more complex models can predict specific endpoints such as human intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (indicating metabolic stability), and potential for toxicity, including mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). scielo.br These computational predictions are vital for prioritizing compounds for further development, thereby reducing the time and cost associated with experimental preclinical studies. semanticscholar.org

Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value | Assessment |

| Molecular Weight | 262.26 g/mol | Favorable |

| logP | 2.5 | Optimal |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeability | Low | Low CNS side effects |

| CYP2D6 Inhibitor | Unlikely | Low drug-drug interaction risk |

| AMES Mutagenicity | Potential concern | Requires experimental validation |

| hERG Inhibition | Unlikely | Low cardiotoxicity risk |

Note: This table presents hypothetical predictions based on the general characteristics of similar chemical structures.

Computational Assessment of Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The in silico evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for early-stage assessment of a compound's potential pharmacokinetic profile. For this compound, while specific, dedicated experimental ADME studies are not extensively documented in publicly available literature, its profile can be predicted using established computational models and algorithms. These predictive studies are vital for identifying potential liabilities and guiding further compound optimization.

Computational tools like SwissADME and pkCSM are frequently used to forecast the ADME parameters of novel chemical entities. researchgate.net These platforms analyze a molecule's structure to predict its behavior in a biological system. For this compound, key physicochemical descriptors are first calculated, which then form the basis for ADME predictions. These descriptors typically include molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.